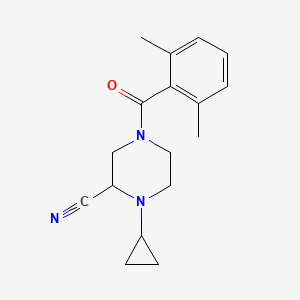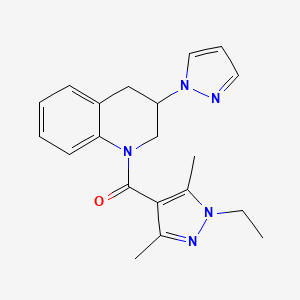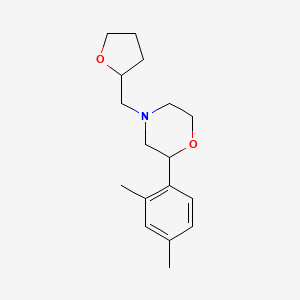![molecular formula C14H16ClNOS B7630148 [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)
[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM belongs to the class of compounds known as thiazolidinones, which are known for their diverse biological activities.
Scientific Research Applications
[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has also been studied for its potential use in treating diabetes and metabolic disorders. In addition, [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. In addition, [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for research on [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. In addition, further research is needed to fully understand the mechanism of action of [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone and its potential side effects.
Synthesis Methods
[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone can be synthesized by reacting 4-chlorophenylacetic acid with thioacetic acid in the presence of phosphorus pentoxide and acetic anhydride. The resulting product is then reacted with 2-aminomethyl-1,3-thiazolidine-4-one to yield [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone. The synthesis of [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone is a multi-step process and requires careful handling of the chemicals involved.
properties
IUPAC Name |
[2-(4-chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c15-11-5-3-10(4-6-11)12-7-8-16(12)14(17)13-2-1-9-18-13/h3-6,12-13H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYPESLLOSBCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)N2CCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,5-dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7630084.png)
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)

![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,2-dimethylthiomorpholine-4-carboxamide](/img/structure/B7630139.png)
![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)


